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Compound of Interest

Compound Name: 2,3-Dimethylmaleimide

Cat. No.: B091841

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
Dimethylmaleimide (also known as 3,4-dimethyl-1H-pyrrole-2,5-dione), a key building block in
the synthesis of polymers and bioactive molecules. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for their acquisition. This document is intended for researchers,
scientists, and professionals in the field of drug development and materials science.

Spectroscopic Data Summary

The structural and electronic properties of 2,3-Dimethylmaleimide have been characterized
using various spectroscopic techniques. The quantitative data are summarized in the tables
below. It is important to note that while extensive data is available for N-substituted derivatives,
the data for the parent compound is less prevalent. The following tables include expected
values based on closely related structures and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of 2,3-
Dimethylmaleimide, providing insight into the chemical environment of the hydrogen and
carbon atoms.

1H NMR (Proton NMR) Data

The *H NMR spectrum is expected to be simple due to the molecule's symmetry.
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Chemical Shift (d)

Proton Type Multiplicity Integration
(Ppm)

-CHs ~1.8-2.0 Singlet 6H

N-H Variable (broad) Singlet 1H

Note: Data for N'- (3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylbenzene-
carboximidamide in DMSO-de shows methyl peaks at 1.87 and 1.76 ppm.[1] The N-H proton
signal is often broad and its chemical shift is highly dependent on solvent and concentration.

13C NMR (Carbon-13 NMR) Data

The 3C NMR spectrum will show three distinct signals corresponding to the three unique

carbon environments in the molecule.

Carbon Type Chemical Shift (8) (ppm)
-CHs ~9-10

C=C ~135-140

C=0 ~170-175

Note: Data for an N-substituted derivative shows methyl carbon signals at 8.9 and 9.0 ppm.[1]
The chemical shifts for the carbonyl and vinyl carbons are estimated based on typical values
for a,B-unsaturated carbonyl systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 2,3-Dimethylmaleimide.
The key absorptions are associated with the imide ring.
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Vibrational Mode

Typical Wavenumber (cm~1)

Intensity

N-H Stretch ~3200 Medium, Broad
C-H Stretch (sp?3) ~2950-2850 Medium

C=0 Asymmetric Stretch ~1780-1760 Strong

C=0 Symmetric Stretch ~1720-1700 Strong

C=C Stretch ~1650 Medium

C-N-C Bending ~700-680 Medium

Note: The C=0 stretching frequencies are based on data for N-aryl-2,3-dimethylmaleimides.

[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The molecular formula of 2,3-Dimethylmaleimide is CeH7NO2, with a
molecular weight of 125.13 g/mol .[2][3]

m/z Proposed Fragment Significance
125 [M]* Molecular lon
110 [M - CHs]* Loss of a methyl radical
97 [M-COJ* Loss of carbon monoxide
Subsequent loss of a methyl
82 [M - CO - CHs]* _
radical
Loss of two carbon monoxide
69 [M-2CO]*
molecules
Putative cyclobutene radical
54 [CaHe]*

cation
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Note: The fragmentation pattern is predicted based on common fragmentation pathways for
cyclic imides and related structures.

Experimental Protocols

The following sections describe generalized protocols for the spectroscopic analysis of 2,3-
Dimethylmaleimide.

NMR Spectroscopy

Sample Preparation:

o Asample of 5-10 mg of 2,3-Dimethylmaleimide is accurately weighed and dissolved in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a clean, dry vial.

e The solution is then transferred to a 5 mm NMR tube.

o A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for
chemical shift calibration (& = 0.00 ppm).

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is shimmed to achieve homogeneity.

For *H NMR, a standard single-pulse experiment is typically run.

For 13C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance
signal-to-noise.

Data is acquired over a sufficient number of scans to achieve a good signal-to-noise ratio.

IR Spectroscopy

Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):

e The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g.,
isopropanol) and a background spectrum is collected.
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e Asmall amount of solid 2,3-Dimethylmaleimide is placed directly onto the ATR crystal.

e Pressure is applied using a press to ensure good contact between the sample and the
crystal.

e The IR spectrum is then recorded, typically in the range of 4000-400 cm~1.

Mass Spectrometry

Sample Introduction and lonization (Electron lonization - EI):

o A small amount of the sample is introduced into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (GC).

o The sample is vaporized in the ion source.

e The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV), causing ionization and fragmentation.

Mass Analysis and Detection:

e The resulting positively charged ions are accelerated into a mass analyzer (e.g., a
guadrupole or time-of-flight analyzer).

e The ions are separated based on their mass-to-charge (m/z) ratio.

e The separated ions are detected, and a mass spectrum is generated, plotting ion intensity
versus m/z.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of a
chemical compound like 2,3-Dimethylmaleimide.

A general workflow for the spectroscopic analysis of 2,3-Dimethylmaleimide.
A detailed workflow for NMR spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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